5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole
Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole is an organic compound with the molecular formula C8H5F3N4. It is a member of the tetrazole family, characterized by a tetrazole ring attached to a phenyl group substituted with a trifluoromethyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with peripheral sensory trigeminal nerves
Mode of Action
Related compounds have been noted to have high reactivity with thiols . This suggests that “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been reported to impact oxidative phosphorylation in mitochondria . This could potentially lead to downstream effects on energy production within cells.
Result of Action
Related compounds have been reported to exhibit significant anticancer and antioxidant activities . This suggests that “this compound” may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole typically involves the reaction of 4-(trifluoromethyl)benzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoxazoles, while reduction can produce various amines and hydrazines .
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another trifluoromethyl-substituted compound with applications in organic synthesis and pharmaceuticals.
4-(Trifluoromethyl)phenol: Used in the synthesis of various organic compounds and as an intermediate in the production of agrochemicals.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole stands out due to its unique combination of a tetrazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. Its ability to form stable complexes with metal ions and its enhanced lipophilicity contribute to its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-5(2-4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVCHQBLMDMSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321668 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2251-79-8 | |
Record name | 2251-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2251-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole interact with the WDR5-MYC protein complex and what are the potential downstream effects?
A: The research paper utilizes this compound (referred to as "QBP" in the study) as a reference ligand in their virtual screening and molecular docking studies []. This implies that QBP is a known inhibitor of the WDR5-MYC protein interaction. While the study doesn't delve into the specific mechanism of action of QBP, it uses the binding energy and interactions of QBP with key amino acid residues (Asn225, Lys250, Ser267, and Lys272) within the WDR5-MYC active site as a benchmark to compare the potential of other candidate compounds.
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